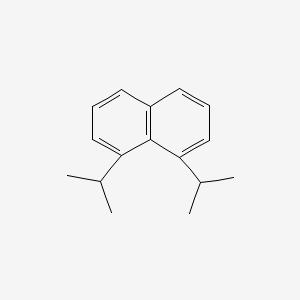
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is a complex organic compound with a unique structure that includes a phenylpropanoylamino group and a benzenecarboximidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with methyl isothiocyanate to form the desired benzenecarboximidothioate structure. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropanoylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidothioates.
Aplicaciones Científicas De Investigación
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]benzamide
- Benzenecarboximidothioicacid, 4-[(1-oxo-3-phenylpropyl)amino]-, methyl ester
Uniqueness
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoylamino group and a benzenecarboximidothioate moiety sets it apart from other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
24723-45-3 |
|---|---|
Fórmula molecular |
C17H19IN2OS |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide |
InChI |
InChI=1S/C17H18N2OS.HI/c1-21-17(18)14-8-10-15(11-9-14)19-16(20)12-7-13-5-3-2-4-6-13;/h2-6,8-11,18H,7,12H2,1H3,(H,19,20);1H |
Clave InChI |
NDWAJYMAYIALBP-UHFFFAOYSA-N |
SMILES canónico |
CSC(=N)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



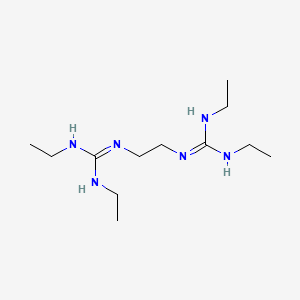
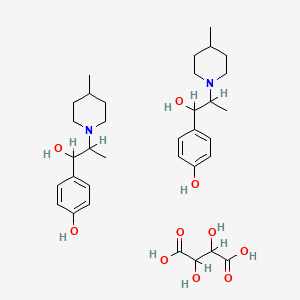

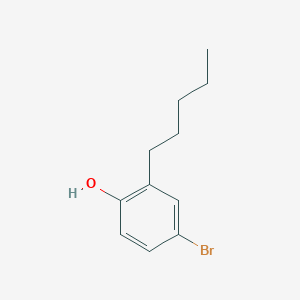
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
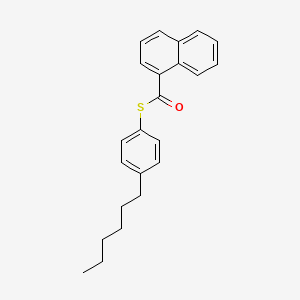


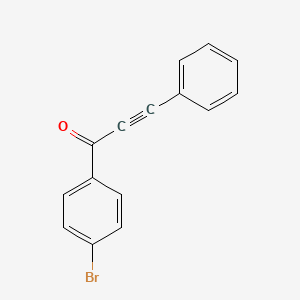
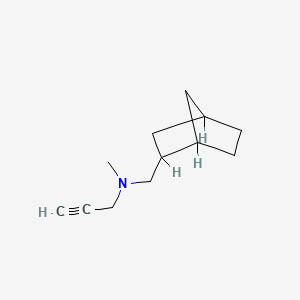

![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
